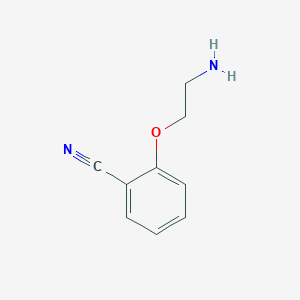

2-(2-Aminoethoxy)benzonitrile

説明

2-(2-Aminoethoxy)benzonitrile is a chemical compound with the molecular formula C9H10N2O . It has a molecular weight of 162.19 .

Molecular Structure Analysis

The InChI code for 2-(2-Aminoethoxy)benzonitrile is 1S/C9H10N2O/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,5-6,10H2 . This indicates the presence of an aminoethoxy group attached to a benzonitrile group.Chemical Reactions Analysis

2-(2-Aminoethoxy)benzonitrile is used in the preparation of novel phenoxyalkylamine derivatives which have the affinity for the opioid receptor . The exact chemical reactions involving this compound are not specified in the search results.Physical And Chemical Properties Analysis

2-(2-Aminoethoxy)benzonitrile has a molecular weight of 162.19 .科学的研究の応用

Neuroscience

2-(2-Aminoethoxy)benzonitrile has potential applications in neuroscience, particularly in the development of treatments for nerve repair and regeneration. Its physicochemical properties and biocompatibility make it a candidate for creating synaptic devices that mimic neural connections, which could be crucial for restoring function after neural damage .

Pharmacology

In pharmacology, this compound is used in the synthesis of phenoxyalkylamine derivatives, which show affinity for opioid receptors. These derivatives are being explored for their potential in treating nervous system diseases, indicating the compound’s significance in developing new therapeutic agents .

Materials Science

The application of 2-(2-Aminoethoxy)benzonitrile extends to materials science, where it contributes to the creation of antioxidant active films. These films, made from a derivative known as 2-(2-aminoethoxy) ethyl chitosan, show promise in food packaging due to their high free radical scavenging activity, which could enhance food preservation .

Analytical Chemistry

In analytical chemistry, 2-(2-Aminoethoxy)benzonitrile serves as a reagent in various synthetic processes. Its properties enable the formation of complex molecules, which can be used as standards or references in analytical methods to ensure accuracy and reliability in chemical analysis .

Biochemistry

This compound is involved in the synthesis of derivatives of 2-(2-aminoethoxy) ethoxyacetic acid, which are used in biochemical research. These derivatives can be applied in studying enzyme functions and metabolic pathways, contributing to a deeper understanding of biological processes .

Environmental Science

While specific applications in environmental science are not extensively documented, compounds like 2-(2-Aminoethoxy)benzonitrile can be involved in environmental monitoring and remediation efforts. Their chemical properties may be utilized in detecting and neutralizing pollutants, thus aiding in environmental protection efforts .

将来の方向性

作用機序

Target of Action

It is used as a reagent in the preparation of novel phenoxyalkylamine derivatives, which have an affinity for the opioid receptor . The opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands .

Mode of Action

These receptors, when activated, can inhibit the release of neurotransmitters, thereby reducing the perception of pain .

Biochemical Pathways

If it interacts with opioid receptors as its derivatives do, it could potentially influence pain signaling pathways .

Result of Action

If it acts on opioid receptors like its derivatives, it could potentially result in reduced pain perception .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

特性

IUPAC Name |

2-(2-aminoethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOAHZWDAUBPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557912 | |

| Record name | 2-(2-Aminoethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethoxy)benzonitrile | |

CAS RN |

57276-65-0 | |

| Record name | 2-(2-Aminoethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

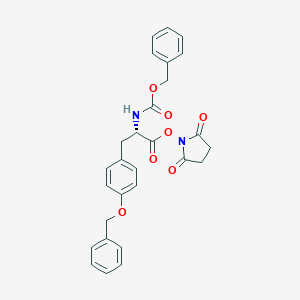

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanol, 2-[(3-aminophenyl)sulfonyl]-](/img/structure/B112728.png)